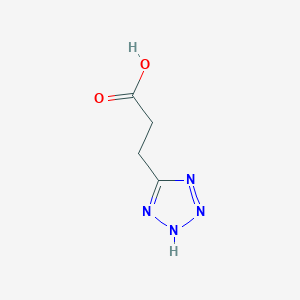

3-(2H-tetrazol-5-yl)-propionic acid

Description

Overview of Tetrazoles in Advanced Chemical Research

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. nih.gov First synthesized in 1885, these synthetic molecules have become indispensable in numerous fields due to their unique properties. nih.govbohrium.com Their structure, rich in nitrogen, imparts metabolic stability and distinct physicochemical characteristics. nih.govbohrium.com

In medicinal chemistry, tetrazoles are widely recognized as bioisosteres of carboxylic acids. nih.govbohrium.comnumberanalytics.com This means they can be used to replace carboxylic acid groups in drug molecules to potentially enhance their pharmacokinetic profiles, improve metabolic stability, and increase potency. nih.govnumberanalytics.comresearchgate.net Over twenty FDA-approved drugs contain a tetrazole moiety, highlighting their clinical importance. nih.govbohrium.com Beyond pharmaceuticals, tetrazoles find applications in materials science as components of explosives and rocket propellants due to their high energy content, and in agriculture as herbicides and fungicides. nih.govresearchgate.netsioc-journal.cn

The synthesis of tetrazoles has evolved significantly since its inception. While traditional methods often involved toxic and explosive reagents like cyanides and azides, modern research focuses on developing safer and more efficient catalytic systems, including the use of nanocatalysts and environmentally benign methods. bohrium.com

Significance of Propionic Acid Conjugates in Modern Organic Chemistry

Propionic acid, a three-carbon carboxylic acid, is a fundamental building block in organic chemistry. fiveable.me Its conjugates, where the propionic acid moiety is linked to other chemical entities, are of considerable importance. In medicinal chemistry, the propionic acid scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs).

The conjugation of propionic acid to other molecules can modify their physical and biological properties. For instance, esterification of propionic acid leads to various esters with applications as solvents and in the formulation of flavors and fragrances. chemcess.com In the context of drug design, creating propionic acid conjugates can be a strategy to develop prodrugs, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, propionic acid and its derivatives serve as versatile intermediates in the synthesis of more complex molecules, including polymers and specialized pharmaceuticals. chemcess.comwikipedia.org The reactivity of the carboxylic acid group allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists.

Research Objectives for 3-(2H-tetrazol-5-yl)-propionic Acid within Contemporary Chemical Science

The study of this compound is driven by several key research objectives that stem from the unique combination of its constituent parts. A primary focus is to explore its potential as a novel building block in the synthesis of more complex molecules. rug.nlbeilstein-journals.org By having both a tetrazole ring and a propionic acid chain, this compound offers multiple points for chemical modification, allowing for the creation of diverse molecular architectures.

A significant area of investigation is its application in medicinal chemistry. Given that the tetrazole group is a well-established bioisostere for a carboxylic acid, the presence of both in one molecule presents interesting possibilities for drug design. Researchers are interested in how this dual functionality influences interactions with biological targets. For example, derivatives of similar structures have been investigated as potential angiotensin-II receptor antagonists for treating hypertension. nih.govresearchgate.netnih.gov

Furthermore, research aims to elucidate the specific chemical and physical properties of this compound. Understanding its reactivity, stability, and conformational preferences is crucial for its effective utilization in various applications. This includes studying its behavior in different reaction conditions and its potential to form salts or co-crystals, which can influence its solubility and bioavailability.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 100508-42-7 | chemicalbook.combldpharm.com |

| Molecular Formula | C4H6N4O2 | bldpharm.com |

| Molecular Weight | 142.12 g/mol | chemicalbook.com |

An authoritative examination of the synthetic pathways leading to this compound and related tetrazole structures reveals a sophisticated landscape of chemical reactions. The methodologies employed for the construction of the core tetrazole ring are diverse, ranging from classic cycloadditions to modern multicomponent strategies. This article delineates the primary synthetic routes, focusing on the chemical principles and mechanisms that underpin the formation of this important heterocyclic scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c9-4(10)2-1-3-5-7-8-6-3/h1-2H2,(H,9,10)(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTPUPJGNDJBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100508-42-7 | |

| Record name | 3-(2H-1,2,3,4-tetrazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Transformation Mechanisms, and Derivatization

Reactivity of the 2H-Tetrazole Moiety

The chemical behavior of the 2H-tetrazole moiety in 3-(2H-tetrazol-5-yl)-propionic acid is governed by the unique electronic properties of the tetrazole ring, including its aromaticity, tautomeric equilibrium, and susceptibility to various reactions.

The tetrazole ring is an aromatic system containing a five-membered ring with four nitrogen atoms and one carbon atom. wikipedia.org The 1H and 2H isomers of tetrazole are tautomers, with the 2H form often being more stable in the gas phase, while the 1H form is more prevalent in solution. wikipedia.orgnih.gov The aromatic character of the tetrazole ring, which arises from the delocalization of 6 π-electrons, contributes to its stability. wikipedia.org However, the high nitrogen content and the presence of lone pairs on the nitrogen atoms also make the ring susceptible to various chemical transformations. mdpi.com

Table 1: Tautomeric Forms of 5-Substituted Tetrazoles

| Tautomer | Predominant Phase | Stability Factors |

| 1H-tetrazole | Solution | More polar tautomer. mdpi.com |

| 2H-tetrazole | Gas Phase | Generally more stable in the gas phase. wikipedia.orgnih.gov |

This table summarizes the predominant phases for the 1H and 2H tautomers of 5-substituted tetrazoles and the factors influencing their stability.

Tetrazoles exhibit both acidic and weakly basic properties. mdpi.com The N-H proton of the tetrazole ring is acidic, with a pKa value similar to that of carboxylic acids, allowing it to be deprotonated at physiological pH. wikipedia.org This acidic nature is a key feature that allows tetrazoles to act as bioisosteres for carboxylic acid groups in medicinal chemistry. wikipedia.orgmdpi.com The acidity of the tetrazole ring is influenced by the substituent at the C5 position. researchgate.net

The tetrazole ring can also be protonated, although it is a weak base. mdpi.com Protonation typically occurs at one of the nitrogen atoms of the ring, leading to a dearomatization of the tetrazole. nih.govacs.org

The propionic acid side chain at the C5 position of this compound significantly influences the reactivity of the tetrazole ring. As an electron-withdrawing group, the carboxylic acid moiety enhances the acidity of the tetrazole N-H proton and can affect the regioselectivity of reactions such as alkylation. researchgate.netrsc.org

Alkylation of 5-substituted tetrazoles can lead to the formation of two regioisomers: 1,5- and 2,5-disubstituted tetrazoles. mdpi.comorganic-chemistry.org The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the substituent at the C5 position, and the reaction conditions. rsc.org

Recent methods have been developed for the regioselective alkylation of 5-substituted tetrazoles. For instance, alkylation via the diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.orgacs.orgnih.gov This method is compatible with a variety of functional groups. acs.orgfigshare.com The regioselectivity of these reactions can be complex and may be influenced by the steric hindrance of the electrophile and the reaction mechanism (SN1 vs. SN2). rsc.org

Table 2: Regioselectivity in the Alkylation of 5-Substituted 1H-Tetrazoles

| Alkylation Method | Predominant Isomer | Key Factors Influencing Selectivity |

| Diazotization of Aliphatic Amines | 2,5-disubstituted | Nature of amine, solvent, reaction temperature. organic-chemistry.orgacs.org |

| General Alkylation | Mixture of 1,5- and 2,5-disubstituted | Steric hindrance of electrophile, nature of C5-substituent. rsc.org |

This table outlines the regioselectivity of different alkylation methods for 5-substituted 1H-tetrazoles and the factors that influence the outcome.

The tetrazole ring is generally resistant to oxidation and reduction. mdpi.com However, under specific conditions, it can undergo transformations. For instance, the tetrazole ring can be opened through controlled thermal decomposition to form highly reactive nitrilimines, which can then participate in 1,3-dipolar cycloaddition reactions. wikipedia.org The electrochemical properties of tetrazoles have also been studied, revealing that the tetrazole moiety can act as a strong electron-withdrawing group, influencing the oxidation and reduction potentials of the molecule. researchgate.net

Reactivity of the Propionic Acid Side Chain

The propionic acid side chain of this compound exhibits the typical reactivity of a carboxylic acid. The carboxylic acid group can undergo a variety of chemical transformations, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters. This is a common derivatization strategy. nih.gov

Amide Formation: Reaction with amines to form amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. mdpi.com

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed as carbon dioxide.

Alpha-Halogenation: The carbon atom alpha to the carboxyl group can be halogenated.

The reactivity of the propionic acid side chain can be utilized to synthesize a wide range of derivatives of this compound, allowing for the modulation of its physicochemical and biological properties. nih.gov For example, the synthesis of ester derivatives has been explored to create prodrugs with altered pharmacokinetic profiles. nih.gov The interplay between the reactivity of the tetrazole ring and the propionic acid side chain allows for diverse chemical modifications of the parent molecule.

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety in this compound is a versatile functional group that can undergo a variety of transformations to yield a range of derivatives. These reactions are fundamental in modifying the compound's physical and biological properties.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukyoutube.com This reaction, known as Fischer esterification, is an equilibrium process. nagwa.com The general scheme for the esterification of this compound is as follows:

General Reaction for Esterification

The reactivity in esterification can be influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. ceon.rs For instance, the esterification of propanoic acid with ethanol (B145695) yields ethyl propanoate. nagwa.com

Amidation: The carboxylic acid group can be converted to an amide by reaction with an amine. This transformation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using coupling agents. Direct amidation by heating the carboxylic acid with an amine is also possible and can be facilitated by catalysts like titanium tetrachloride (TiCl4) or boric acid. nih.govsciepub.com The reaction of 3-phenylpropionic acid with morpholine, for example, yields the corresponding amide in high yield. rsc.org

Table 1: Summary of Carboxylic Acid Transformations

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent or Catalyst (e.g., TiCl₄), Heat | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), Anhydrous Ether/THF | Primary Alcohol |

Reactivity of Alpha and Beta Carbon Centers

The carbon atoms at the alpha (α) and beta (β) positions relative to the carboxylic acid group in this compound also exhibit reactivity, allowing for further functionalization of the molecule.

The alpha-carbon is adjacent to the carbonyl group and its protons are weakly acidic, making it susceptible to deprotonation by a strong base. This can be followed by reaction with an electrophile to introduce a substituent at this position. The presence of an amino group at the alpha-position, as seen in the related compound 2-amino-3-(2-methyl-2H-tetrazol-5-yl)propanoic acid, highlights the potential for functionalization at this center.

The beta-carbon is also a site for potential reactions. For example, in aryl propionic acid derivatives, modifications at the beta-position have been explored. nih.gov While specific studies on the beta-carbon reactivity of this compound are not extensively documented, general principles of organic chemistry suggest that elimination reactions could be induced under appropriate conditions, leading to the formation of an α,β-unsaturated system.

Intramolecular and Intermolecular Chemical Transformations

The presence of both a tetrazole ring and a propionic acid moiety within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of fused heterocyclic systems. The tetrazole ring itself is also subject to decomposition under certain conditions.

Cyclization Reactions Involving Tetrazole and Propionic Acid Moieties

Decomposition Pathways and Products of Tetrazolyl Systems

Tetrazole-containing compounds are known for their energetic properties and can undergo decomposition upon heating or exposure to other energy sources.

The thermal decomposition of tetrazoles often proceeds through ring-opening, followed by the elimination of molecular nitrogen (N₂). For 5-substituted tetrazoles, this decomposition can be initiated by tautomerization. For example, the thermal decomposition of 5-aminotetrazole (B145819) involves both of its prototropic tautomers and an isomeric iminoform, leading to the formation of gaseous products like hydrazoic acid (HN₃), nitrogen (N₂), and cyanamide (B42294) (NH₂CN). researchgate.net The specific decomposition pathway and products can be influenced by the nature of the substituent at the 5-position. It is proposed that the decomposition of C-substituted tetrazoles may involve a preliminary tetrazole-azidoimine isomerization.

The decomposition of tetrazoles can generate highly reactive intermediates. One such intermediate is a nitrilimine . The controlled thermal decomposition of C,N-substituted tetrazoles is a known method for generating nitrilimines, which can then participate in various cycloaddition reactions. While not specifically documented for this compound, it is plausible that its decomposition could also proceed through such a reactive intermediate, which would then be available for further chemical transformations.

Mechanistic Investigations of Key Reactions

The formation of the tetrazole ring in this compound is a cornerstone of its synthesis. Understanding the intricate mechanisms of these ring-forming reactions is crucial for optimizing reaction conditions and developing novel synthetic strategies. This section delves into the detailed mechanistic pathways of azide-nitrile cycloadditions and the role of various catalysts in facilitating this transformation.

The reaction between an azide (B81097) and a nitrile to form a tetrazole ring is formally classified as a [3+2] cycloaddition. However, the precise mechanism of this transformation has been a subject of considerable scientific debate, with evidence pointing towards multiple possible pathways depending on the reaction conditions and the nature of the reactants. acs.orgresearchgate.net The primary mechanistic hypotheses include a concerted [2+3] cycloaddition, a stepwise anionic cycloaddition, and a proton-activated pathway leading to an imidoyl azide intermediate. acs.orgresearchgate.net

Density functional theory (DFT) calculations have been instrumental in elucidating these pathways. acs.orgacs.orgnih.gov For the bimolecular addition of nonionic azides to nitriles, a concerted [2+3] cycloaddition is generally considered the most probable route as intermediates have not been found to be stable. acs.org In this mechanism, the azide and nitrile approach each other in a single, concerted step, passing through a high-energy transition state to directly form the tetrazole ring.

In the presence of azide salts and in nonprotic solvents, two potential mechanisms are considered: a direct [2+3] cycloaddition or a two-step sequence. The latter involves the initial nucleophilic attack of the azide on the nitrile carbon to form an open-chain intermediate, which then undergoes cyclization. acs.org

A significant finding from computational studies is the proposal of a nitrile activation step, particularly in reactions involving azide salts. This suggests the formation of an imidoyl azide intermediate, which subsequently cyclizes to yield the tetrazole. acs.orgacs.org The activation barriers for this process show a strong correlation with the electron-withdrawing character of the substituent on the nitrile. acs.orgresearchgate.net In situations where a proton is readily available, a stepwise reaction through an imidoyl azide intermediate is favored over a concerted cycloaddition. This mechanism is analogous to the Pinner synthesis. acs.org

| Mechanistic Pathway | Description | Key Intermediates/Transition States | Governing Factors |

|---|---|---|---|

| Concerted [2+3] Cycloaddition | A single-step process where the azide and nitrile react through a cyclic transition state to directly form the tetrazole ring. | Cyclic transition state | Non-ionic azides, absence of readily available protons. acs.org |

| Stepwise Anionic Cycloaddition | A two-step process involving the initial nucleophilic attack of the azide on the nitrile, followed by ring closure. | Open-chain anionic intermediate | Azide salts in aprotic solvents. acs.org |

| Imidoyl Azide Pathway | Activation of the nitrile (e.g., by a proton) followed by azide attack to form an imidoyl azide, which then cyclizes. | Activated nitrile, Imidoyl azide | Presence of a proton source, electron-withdrawing groups on the nitrile. acs.orgresearchgate.net |

To overcome the often high activation barriers associated with azide-nitrile cycloadditions, various catalysts have been developed. nih.gov These catalysts function by activating the nitrile substrate, thereby facilitating the cycloaddition reaction under milder conditions. organic-chemistry.org The catalysts can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysis:

More complex metal-based catalysts have also been investigated. For instance, a cobalt(II) complex with a tetradentate ligand has been shown to be an efficient catalyst for the [3+2] cycloaddition of sodium azide to organonitriles. nih.govacs.org Mechanistic investigations, including the isolation and structural characterization of a cobalt(II) diazido intermediate, have provided significant insight into the catalytic cycle. researchgate.netnih.govacs.org It is proposed that the reaction proceeds through the initial coordination of the azide to the cobalt center, forming the active catalytic species. nih.govacs.org This azido-complex then interacts with the nitrile. nih.gov Similarly, copper(II) catalysts are thought to activate the nitrile group, followed by the cycloaddition with sodium azide. researchgate.netresearchgate.net

Organocatalysis:

In recent years, organocatalysts have emerged as a low-toxicity and cost-effective alternative to metal-based systems. organic-chemistry.orgacs.org A notable example is the organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride. organic-chemistry.orgorganic-chemistry.org This catalyst, identified as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, accelerates the azide-nitrile cycloaddition by activating the nitrile substrate. organic-chemistry.orgacs.org

Computational analysis using DFT has been employed to understand the mechanism of this organocatalyst and compare it to metal-based systems like the dialkyltin oxide-trimethylsilyl azide catalyst. organic-chemistry.orgacs.org Both the tin-based system and the organocatalyst activate the nitrile. However, the organocatalyst demonstrates superior efficiency with a lower calculated energy barrier. organic-chemistry.org This is consistent with experimental findings that show high yields for a variety of nitriles under microwave heating in short reaction times. organic-chemistry.orgacs.org The proposed catalytic cycle for the organocatalyst allows for the use of stoichiometric sodium azide with a catalytic amount of trimethylsilyl chloride, avoiding the need for more expensive reagents like trimethylsilyl azide. organic-chemistry.org

| Catalyst Type | Example Catalyst | Proposed Mechanism of Action | Key Features |

|---|---|---|---|

| Metal-Based (Lewis Acid) | Zinc(II) salts organic-chemistry.orgnih.gov | Coordination to and activation of the nitrile group, lowering the barrier for azide attack. nih.gov | Effective, widely used. organic-chemistry.org |

| Metal-Based (Coordination Complex) | Cobalt(II) complex with a tetradentate ligand nih.govacs.org | Formation of a metal-azido intermediate which is the active catalytic species. nih.govacs.org | Homogeneous catalysis, well-defined intermediate isolated. nih.govacs.org |

| Metal-Based (Coordination Complex) | Copper(II) species researchgate.netresearchgate.net | Activation of the nitrile followed by cycloaddition. researchgate.netresearchgate.net | Effective under microwave heating. researchgate.netresearchgate.net |

| Organocatalyst | 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide organic-chemistry.orgacs.org | Activates the nitrile substrate, proceeding through a lower energy barrier compared to some metal catalysts. organic-chemistry.org | Low toxicity, cost-effective, generated in situ. organic-chemistry.orgacs.org |

Coordination Chemistry and Metal Ligand Interactions

3-(2H-tetrazol-5-yl)-propionic Acid as a Ligand System

The coordination behavior of this compound is dictated by the presence of two distinct functional groups: the tetrazole ring and the carboxylate group. This bifunctionality allows the ligand to bridge multiple metal centers, leading to the formation of extended one-, two-, and three-dimensional structures.

Multidentate Coordination Modes of the Tetrazole Ring

The tetrazole ring, with its four nitrogen atoms, is an excellent coordinating agent, exhibiting a variety of coordination modes. It can act as a monodentate, bidentate, or even tridentate ligand, bridging multiple metal centers. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions. In many instances, the deprotonated tetrazolate anion participates in the coordination.

The nitrogen atoms of the tetrazole ring can coordinate to metal atoms in various ways, leading to the formation of polymeric structures. For example, in some complexes, the tetrazole moiety can coordinate through the N1 and N4 positions, bridging two metal centers. In others, it can involve N1, N2, and N4 atoms, leading to more complex coordination networks. This versatility is a key factor in the structural diversity of coordination polymers derived from tetrazole-containing ligands.

Role of the Carboxylate Group in Metal Complexation

The carboxylate group of this compound provides another crucial site for metal coordination. It can coordinate to metal ions in several ways:

Monodentate: One of the oxygen atoms of the carboxylate group binds to a single metal ion.

Bidentate Chelate: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.

Bidentate Bridging: Each of the oxygen atoms of the carboxylate group binds to a different metal ion, bridging them. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation.

The flexible coordination of the carboxylate group, in conjunction with the multidentate nature of the tetrazole ring, allows for the construction of robust and intricate coordination networks. The interplay between these two functional groups is a determining factor in the final architecture of the resulting metal complex.

Influence of Tetrazolyl-Propionic Acid Derivatives on Coordination Geometry

The coordination geometry around the metal center in complexes with tetrazolyl-propionic acid derivatives can be significantly influenced by the steric and electronic properties of substituents on either the tetrazole ring or the propionic acid backbone. For instance, the introduction of bulky substituents can hinder certain coordination modes, favoring the formation of lower-dimensional structures. Conversely, the incorporation of additional donor atoms can lead to higher coordination numbers and more complex, higher-dimensional frameworks.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound and its derivatives makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs). These materials are crystalline solids composed of metal ions or clusters connected by organic ligands, forming porous structures with potential applications in gas storage, separation, and catalysis.

Design Principles for MOFs Incorporating Tetrazolyl Carboxylates

The design of MOFs based on tetrazolyl carboxylates relies on the principles of reticular chemistry, where the geometry of the metal-containing secondary building units (SBUs) and the length and connectivity of the organic linker dictate the topology of the resulting framework. By carefully selecting the metal ion and the specific tetrazolyl carboxylate ligand, it is possible to target the synthesis of MOFs with desired pore sizes and functionalities.

The combination of the hard carboxylate and the softer, nitrogen-rich tetrazole donors offers a versatile platform for constructing heterofunctional MOFs. The presence of both donor types can influence the selective binding of guest molecules within the pores of the framework.

Structural Diversity of Tetrazolyl-Carboxylate-Based MOFs (1D, 2D, 3D structures)

The use of this compound and its analogs as ligands has led to the synthesis of a wide variety of MOF structures with different dimensionalities.

1D Structures: In the simplest case, the ligands can bridge metal centers in a linear fashion, resulting in one-dimensional chains. These chains can then be further organized into higher-dimensional structures through weaker interactions such as hydrogen bonding or π-π stacking.

3D Structures: The interconnection of 2D layers or the direct assembly of metal ions and ligands in three dimensions can lead to the formation of three-dimensional MOFs. These frameworks often exhibit porous structures with high surface areas. The specific topology of the 3D network is determined by the coordination preferences of the metal ion and the geometry of the ligand. For instance, a cadmium complex with 4′-(2H-tetrazol-5-yl)biphenyl-4-carboxylic acid forms a 3D framework with a PtS-type topology. tandfonline.com

The structural diversity observed in these systems highlights the remarkable versatility of tetrazolyl-propionic acid and its derivatives as building blocks for the construction of novel coordination polymers and MOFs with tunable properties.

Data Tables

Below are representative data tables illustrating the coordination environment in metal complexes with ligands analogous to this compound.

Table 1: Selected Bond Lengths in a Mn(II) Complex with 1H-tetrazole-5-acetate (TzA²⁻) acs.org

| Bond | Length (Å) |

| Mn-N | 2.215(2) |

| Mn-O (carboxylate) | 2.189(2) |

| Mn-O (water) | 2.253(2) |

Table 2: Coordination Environment in a Cd(II) Complex with 4′-(2H-tetrazol-5-yl)biphenyl-4-carboxylate (TBPC²⁻) tandfonline.com

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| N-Cd-N | - | - | 90.1(2) |

| O-Cd-O | - | - | 88.9(2) |

| N-Cd-O | - | - | 174.5(2) |

Applications of Coordination Complexes in Chemical Processes

The coordination chemistry of this compound, featuring both a tetrazole ring and a carboxylic acid group, suggests its potential for forming stable complexes with a variety of metal ions. This characteristic is foundational to its prospective applications in critical chemical processes such as environmental remediation and materials protection. The lone pair electrons on the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group act as effective coordination sites, enabling the molecule to act as a versatile ligand. While direct research on this compound in these specific applications is limited, the behavior of analogous tetrazole derivatives provides a strong basis for understanding its potential utility.

Use in Heavy Metal Ion Sequestration and Remediation

Coordination complexes involving tetrazole-based ligands are increasingly investigated for their potential in sequestering toxic heavy metal ions from aqueous environments. The ability of tetrazole derivatives to form stable coordination polymers with metal ions is a key attribute for their application in environmental remediation. These coordination polymers can act as effective adsorbents for the removal of heavy metal pollutants from water sources.

The fundamental principle behind this application lies in the formation of strong coordinate bonds between the nitrogen atoms of the tetrazole ring and the vacant orbitals of heavy metal ions. The resulting complexes can precipitate out of solution or be immobilized on a solid support, thus effectively removing the dissolved metal ions. Research on various tetrazole-carboxylate ligands has demonstrated their capability to form stable complexes with a range of metal ions, including those of environmental concern. Although specific studies on this compound are not extensively documented, the known affinity of the tetrazole moiety for metal ions suggests its potential efficacy in this area.

The table below illustrates the types of coordination complexes formed by related tetrazole-carboxylate ligands with different metal ions, which serves as a model for the expected behavior of this compound.

| Ligand | Metal Ion | Resulting Complex Structure | Reference |

| 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid | Mn(II) | 3D framework with tetranuclear clusters | RSC Publishing. (n.d.). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/ce/c6ce00942a |

| 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid | Cu(II) | 3D framework with tetranuclear clusters | RSC Publishing. (n.d.). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/ce/c6ce00942a |

| 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid | Co(II) | Double-layered structure with corner-sharing Co3 clusters | RSC Publishing. (n.d.). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/ce/c6ce00942a |

| 3-(5-amino-2H-tetrazol-1(5H)-yl) propanoic acid | Cu(II) | Mononuclear complex | ResearchGate. (n.d.). The influence of different substituted groups of the tetrazole ring on the structure of compounds 1–3. Retrieved from https://www.researchgate.net/figure/The-influence-of-different-substituted-groups-of-the-tetrazole-ring-on-the-structure-of_fig1_293816672 |

Role in Corrosion Inhibition Mechanisms

Tetrazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. The mechanism of corrosion inhibition is primarily attributed to the adsorption of the tetrazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption process can occur through physical (electrostatic) interactions or chemical bonding (chemisorption).

The tetrazole ring, with its multiple nitrogen atoms possessing lone pairs of electrons, plays a crucial role in the adsorption process. These nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms on the surface, leading to the formation of a stable, protective layer. The presence of the propionic acid group in this compound can further enhance its corrosion inhibition properties. The carboxylate group can also participate in the adsorption process, potentially leading to a more robust and densely packed protective film.

Theoretical studies, such as those employing Density Functional Theory (DFT), have shown that the 2H-tetrazole isomer can play a more influential role in corrosion inhibition compared to the 1H-tetrazole form. The ability of the molecule to donate electrons to the metal surface is a key factor in its inhibitory action.

The effectiveness of tetrazole derivatives as corrosion inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The data from these studies provide insights into the inhibition efficiency and the mechanism of action. For instance, studies on various tetrazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90%.

The following table presents representative data on the corrosion inhibition efficiency of different tetrazole derivatives on steel, which can be considered indicative of the potential performance of this compound.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) | Mild Steel | 1 M HCl | 82.7 | ACS Omega. (2025). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. Retrieved from https://pubs.acs.org/doi/10.1021/acsomega.4c05527 |

| 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) | Mild Steel | 1 M HCl | 94.6 | ACS Omega. (2025). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. Retrieved from https://pubs.acs.org/doi/10.1021/acsomega.4c05527 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-(2H-tetrazol-5-yl)-propionic acid.

DFT Studies on Tautomeric Preferences and Aromaticity

The tetrazole ring in this compound can exist in different tautomeric forms. DFT calculations have been widely used to determine the relative stabilities of these tautomers. For substituted tetrazoles, it is well-established that the 2H- and 1H-tautomers are the most common. Computational studies on similar 5-substituted tetrazoles consistently show that the relative energies of these tautomers are influenced by the electronic nature of the substituent. researchgate.netacs.org

The aromaticity of the tetrazole ring is another key feature that can be quantified using computational methods. Metrics such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA) are commonly calculated to assess the degree of aromatic character. For the tetrazole ring, these calculations typically confirm its aromatic nature, which contributes to its stability.

Table 1: Calculated Relative Energies of Tetrazole Tautomers Note: This table presents hypothetical data based on typical findings for 5-substituted tetrazoles, as specific data for this compound is not readily available in the searched literature.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 2H-tautomer | 0.00 |

Conformation Analysis of Tetrazolyl-Propionic Acid Systems

The conformational landscape of this compound is determined by the rotational barriers around the single bonds connecting the tetrazole ring and the propionic acid chain. Computational methods can map the potential energy surface by systematically rotating these bonds to identify stable conformers and the transition states connecting them. This analysis is crucial for understanding how the molecule might interact with its environment, for instance, in a biological receptor or a crystal lattice. For the propionic acid side chain, different orientations of the carboxylic acid group relative to the tetrazole ring will have distinct energies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of the tetrazole ring itself.

Transition State Analysis of Cycloaddition Reactions

The synthesis of 5-substituted tetrazoles often involves a [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. organic-chemistry.orgresearchgate.netbohrium.com DFT calculations can be employed to locate the transition state for this reaction, providing information about the activation energy barrier and the geometry of the transition state complex. acs.org This analysis helps in understanding the kinetics of the reaction and the factors that can influence the reaction rate. For the synthesis of compounds like this compound, this would involve modeling the cycloaddition of an azide with a nitrile precursor.

Computational Prediction of Reaction Pathways and Selectivity

When multiple reaction pathways are possible, computational modeling can predict the most likely pathway by comparing the activation energies of the competing routes. bohrium.com In the context of tetrazole synthesis, this can include predicting the regioselectivity of the cycloaddition reaction. researchgate.net For instance, the reaction of an azide with a nitrile can potentially yield two different regioisomers. DFT calculations of the transition state energies for both pathways can predict which isomer will be preferentially formed. acs.org

Table 2: Hypothetical Activation Energies for Tetrazole Formation Note: This table illustrates the type of data obtained from computational studies on cycloaddition reactions to form tetrazoles. The values are representative and not specific to the synthesis of this compound.

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Formation of 2,5-disubstituted tetrazole | 25 - 30 |

Simulation of Intermolecular Interactions

The way molecules of this compound interact with each other is fundamental to its bulk properties, such as its crystal structure and solubility. Molecular dynamics (MD) simulations and other computational techniques can be used to study these intermolecular interactions. upi.edufigshare.combohrium.com These simulations can reveal the preferred modes of hydrogen bonding, for example, between the carboxylic acid groups and the nitrogen atoms of the tetrazole rings. Such studies often employ methods like Hirshfeld surface analysis to visualize and quantify intermolecular contacts in the solid state. researchgate.net This information is invaluable for crystal engineering and understanding the material properties of the compound.

Modeling Ligand-Metal Interactions in Coordination Complexes

The coordination of this compound with metal ions is a key area of interest due to the potential applications of the resulting complexes in catalysis, materials science, and medicinal chemistry. The tetrazole ring, with its multiple nitrogen atoms, and the carboxylic acid group both offer potential sites for metal binding. Computational modeling is instrumental in predicting and understanding the preferred coordination modes, the nature of the ligand-metal bonds, and the electronic properties of the resulting complexes.

Studies on related 5-substituted tetrazole derivatives have shown that the tetrazole ring can coordinate to metal ions in several ways, including through the N1, N2, or N4 positions. rsc.orgarkat-usa.org The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic effects of the substituent on the tetrazole ring, and the presence of other coordinating ligands or counter-ions. rsc.org

For this compound, the propionic acid side chain introduces additional complexity and potential for chelation. DFT calculations can be employed to determine the most stable coordination geometries. These calculations typically involve optimizing the structure of the metal complex and calculating the binding energies for different coordination isomers.

A common computational approach involves using DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d,p) for the ligand and a larger basis set with effective core potentials for the metal). researchgate.net Theoretical investigations on the interaction of tetrazole derivatives with metal surfaces, such as copper, have utilized DFT to analyze adsorption energies and identify the most stable binding configurations. acs.orgacs.org These studies indicate that the 2H-tetrazole tautomer can exhibit a stronger interaction with the metal surface compared to the 1H form. acs.orgacs.org

The calculated parameters from these computational studies provide valuable information about the nature of the ligand-metal bond. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculated energy gap can shed light on the electronic stability and reactivity of the complex. researchgate.net

Table 1: Representative Theoretical Approaches for Studying Ligand-Metal Interactions

| Computational Method | Typical Application | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, binding energy calculations | Preferred coordination sites, stability of isomers |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Characterization of metal-ligand bonds |

| Natural Bond Orbital (NBO) Analysis | Study of charge transfer and orbital interactions | Donor-acceptor interactions between ligand and metal |

Computational Studies of Hydrogen Bonding in Supramolecular Structures

The ability of this compound to form extensive hydrogen bonding networks is fundamental to its supramolecular chemistry. Both the tetrazole ring and the carboxylic acid group are excellent hydrogen bond donors and acceptors. Computational studies are pivotal in understanding the geometry, strength, and cooperativity of these hydrogen bonds, which dictate the formation of specific supramolecular architectures such as dimers, chains, and higher-order networks.

The 5-substituted 1H-tetrazole moiety is a well-established bioisostere for the carboxylic acid group, and computational studies have been conducted to compare their hydrogen bonding capabilities. nih.govnih.gov High-level ab initio and DFT calculations have shown that while the hydrogen bond environments of the protonated and deprotonated forms of both groups are similar, there are subtle geometric and energetic differences. nih.gov

In the case of this compound, computational modeling can predict the formation of various hydrogen-bonded synthons. For instance, the carboxylic acid groups can form the classic R22(8) homodimer synthon. The tetrazole ring, with its N-H donor and multiple nitrogen acceptors, can also form robust homodimers or engage in hydrogen bonds with the carboxylic acid group, leading to heterodimeric synthons.

DFT calculations, often using functionals like B3LYP with extended basis sets such as 6-311++G(d,p), are well-suited for studying these interactions. nih.gov These calculations can provide accurate geometries of hydrogen-bonded complexes and allow for the calculation of interaction energies, which quantify the strength of the hydrogen bonds. The inclusion of a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), can account for the influence of the solvent on the supramolecular assembly. nih.gov

A study on 2,5-disubstituted-2H-tetrazoles identified the endocyclic nitrogen atom at position 4 as the most favorable center for hydrogen bond basicity. nih.gov This suggests that in the supramolecular structures of this compound, the N4 atom of the tetrazole ring is likely to be a primary hydrogen bond acceptor site.

Table 2: Calculated Hydrogen Bond Parameters for Model Tetrazole Systems

| Interacting Groups | Hydrogen Bond Type | Calculated Interaction Energy (kcal/mol) | Computational Level |

| Tetrazole - Tetrazole | N-H···N | -8.5 to -12.0 | DFT/B3LYP |

| Carboxylic Acid - Carboxylic Acid | O-H···O | -14.0 to -18.0 | DFT/B3LYP |

| Tetrazole - Carboxylic Acid | N-H···O / O-H···N | -10.0 to -15.0 | DFT/B3LYP |

Note: The values in this table are representative and are based on computational studies of similar tetrazole and carboxylic acid-containing molecules. The exact values for this compound would require specific calculations.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Complex Tetrazolyl-Propionic Acid Architectures

The construction of intricate molecular frameworks containing the tetrazolyl-propionic acid motif is a key area for future synthetic innovation. While traditional methods have been foundational, the development of more sophisticated and efficient synthetic strategies is paramount.

A promising avenue lies in the functionalization of the tetrazole ring itself. Researchers have explored C-H functionalization of tetrazoles via metalation as an attractive approach to introduce substituents at the fifth position. acs.org However, the instability of lithiated tetrazoles presents a significant challenge. acs.org To overcome this, the use of protecting groups, such as the electrochemically cleavable 1N-(6-methylpyridyl-2-methyl) group, has been investigated. acs.orgacs.org This strategy allows for C-H deprotonation using reagents like the turbo-Grignard reagent and subsequent reactions with electrophiles, followed by reductive electrochemical cleavage of the protecting group. acs.orgacs.org

Furthermore, the development of novel catalytic systems is expected to play a crucial role. For instance, a recently developed copper complex on boehmite nanoparticles has shown promise as a recoverable nanocatalyst for the homoselective synthesis of 5-substituted tetrazoles. acs.org The application of such catalysts to substrates like 3-(2H-tetrazol-5-yl)-propionic acid could provide efficient and sustainable routes to a wide array of derivatives.

A shorter and more convergent synthetic route has been developed for certain tetrazolyl-propionic acid analogues, employing a new method for introducing the amino acid moiety. nih.gov This highlights a trend towards more streamlined and efficient synthetic pathways.

Exploration of New Reactivity Patterns and Transformation Pathways

The unique electronic properties of the tetrazole ring and the presence of the carboxylic acid functionality in this compound offer a rich landscape for exploring novel chemical transformations.

The ability of tetrazoles to act as ligands in coordination chemistry is well-established. tsijournals.com They can coordinate to metal ions through different nitrogen atoms, leading to the formation of polymeric structures. arkat-usa.org Future research will likely delve deeper into the coordination chemistry of this compound with a wider range of metal ions, potentially leading to new materials with interesting magnetic, optical, or catalytic properties.

The tetrazole ring itself can participate in various chemical reactions. For example, the synthesis of novel 1,2,3-triazole derivatives has been achieved from tetrazole moieties using click chemistry. nih.gov This suggests that the tetrazole ring in this compound could be a platform for constructing more complex heterocyclic systems.

Moreover, the interplay between the tetrazole and carboxylic acid groups could be exploited to design new tandem or multicomponent reactions, enabling the rapid construction of molecular complexity.

Advanced Characterization Techniques for Coordination Compounds and Materials

A thorough understanding of the structure-property relationships in materials derived from this compound necessitates the use of advanced characterization techniques.

Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional structures of coordination compounds. arkat-usa.orgnih.govnih.gov This technique has been instrumental in understanding how factors like co-ligands and counterions influence the crystal structure and intermolecular interactions of tetrazole-based coordination compounds. nih.gov

Spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR are routinely used to confirm the synthesis and structure of new tetrazole derivatives. tsijournals.comnih.govresearchgate.net In the solid state, techniques like Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy and Powder X-ray Diffraction (PXRD) are crucial for bulk characterization. nih.gov

For materials with interesting optical properties, UV-vis and photoluminescence spectroscopy are essential for characterizing their absorption and emission behavior. nih.gov The emission maxima of tetrazole-based coordination compounds can be dependent on their structure, highlighting the importance of detailed structural analysis. nih.gov

Computational Design and Prediction of Novel Tetrazole-Based Systems for Specific Chemical Functions

Computational chemistry has emerged as a powerful tool for designing and predicting the properties of new materials, and its application to tetrazole-based systems is a rapidly growing area.

Density Functional Theory (DFT) calculations are widely used to investigate the molecular geometries, electronic structures, and energetic properties of tetrazole derivatives. bohrium.com These calculations can provide valuable insights that complement experimental findings. For instance, DFT has been used to design new families of functionalized tetrazole-N-oxides as potential high-energy density materials. bohrium.com

Molecular docking studies are employed to predict the binding interactions of tetrazole-containing molecules with biological targets. nih.govresearchgate.net This computational approach can help in identifying promising candidates for drug development and understanding their mechanism of action at a molecular level. researchgate.net

Furthermore, computational methods are being used to design and screen tetrazolate-based metal-organic frameworks (MOFs) for specific applications, such as methane (B114726) storage. rsc.org By simulating the adsorption and delivery of gases within these materials, researchers can identify structures with enhanced performance, guiding synthetic efforts towards the most promising candidates. rsc.org The integration of polar functional groups like tetrazolates into MOFs has been shown to be a novel way to enhance their properties. rsc.org

The synergy between computational design and experimental synthesis and characterization will undoubtedly accelerate the discovery of new functional materials based on this compound and related compounds.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(2H-tetrazol-5-yl)-propionic acid, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves cyclization reactions using nitriles and azides under acidic conditions. For example, a modified Hüisgen reaction may employ sodium azide and ammonium chloride in dimethylformamide (DMF) at 80–100°C. Reaction progress can be monitored via thin-layer chromatography (TLC) with a solvent system like ethyl acetate/hexane (1:1), visualized under UV or iodine vapor .

- Optimization : Adjusting stoichiometry (e.g., excess NaN₃) and reaction time (12–24 hours) improves yield. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) enhances purity.

Q. How is the structural integrity of this compound validated in experimental settings?

- Techniques :

- NMR Spectroscopy : - and -NMR confirm proton environments (e.g., tetrazole ring protons at δ 8.5–9.0 ppm) and carboxylate carbon (δ ~170 ppm).

- X-ray Crystallography : Single-crystal diffraction using SHELXL ( ) resolves bond lengths and angles, critical for verifying tetrazole ring geometry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M-H]⁻) and fragmentation patterns.

Q. What metabolic pathways or degradation products are associated with tetrazole-containing propionic acid derivatives?

- Metabolic Insights : Similar compounds, such as phenylpropionic acids, undergo gut microbiota-mediated transformations into hydroxylated or sulfated derivatives (e.g., 3-(3,4-dihydroxyphenyl)propionic acid) . For this compound, potential pathways include tetrazole ring reduction or β-oxidation of the propionic acid chain.

- Analytical Tools : Untargeted metabolomics (LC-HRMS) coupled with fragmentation libraries () can identify metabolites in biological matrices .

Advanced Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural refinement of tetrazole derivatives?

- Strategies :

- SHELX Suite : Use SHELXL for high-resolution refinement or SHELXD for twinned data (common in tetrazole crystals due to symmetry). The HKLF5 format in SHELXL handles twin-law corrections .

- Data Collection : Optimize cryocooling (100 K) to reduce thermal motion and improve resolution.

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for tetrazole-propionic acid complexes?

- Case Study : If NMR suggests conformational flexibility (e.g., multiple rotamers) but X-ray shows a single conformation:

- Variable-Temperature NMR : Probe dynamic behavior (e.g., -40°C to 80°C).

- DFT Calculations : Compare experimental and computed -NMR shifts to identify dominant conformers.

- Cross-Validation : Pair SC-XRD with synchrotron powder diffraction to assess polymorphism.

Q. What advanced strategies are used to elucidate the bioactivity of this compound in cellular models?

- In Vitro Assays :

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or metalloproteinases, given tetrazole’s metal-chelating properties.

- Metabolite Tracking : Isotope labeling (e.g., -propionate) combined with LC-MS/MS quantifies intracellular uptake and metabolic flux .

- Structural Analogs : Compare with known bioactive tetrazoles (e.g., LY233053 in ) to infer mechanism-of-action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.